molecular formula C21H23NO4S B1670335 Dexecadotril CAS No. 112573-72-5

Dexecadotril

Número de catálogo: B1670335
Número CAS: 112573-72-5
Peso molecular: 385.5 g/mol
Clave InChI: ODUOJXZPIYUATO-IBGZPJMESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dexecadotril es un potente e inhibidor selectivo de la neprilisina, también conocida como encefalinasa. Es un agente antihipertensivo y se ha encontrado que posee actividad quimioprotectora. This compound está bajo evaluación clínica como un agente antisecretor intestinal y podría ser biológicamente activo contra el mieloma múltiple .

Aplicaciones Científicas De Investigación

Cardiovascular Diseases

Dexecadotril has been studied for its potential benefits in treating cardiovascular diseases due to its ability to enhance the effects of natriuretic peptides. By inhibiting neprilysin, this compound may help in:

  • Heart Failure Management : Clinical trials have indicated that this compound can improve cardiac function and reduce hospitalization rates in patients with heart failure by modulating neurohormonal pathways .
  • Hypertension : The compound may also play a role in managing hypertension by promoting vasodilation through increased levels of vasoactive peptides .

Gastrointestinal Disorders

This compound has shown promise in the treatment of acute diarrhea, particularly in pediatric populations. Its mechanisms include:

  • Antisecretory Effects : this compound has been demonstrated to reduce intestinal secretions, thus alleviating diarrhea symptoms . In clinical studies, it was found to be effective in shortening the duration of acute diarrhea compared to placebo.

Table 1: Summary of Clinical Findings on this compound for Diarrhea Treatment

Study TypePopulationTreatment DurationOutcome MeasuresResults
RCTAdults3 daysDuration of diarrhea, stool frequencySignificant reduction in both parameters with this compound compared to placebo
Meta-analysisChildrenVariableCure rates, adverse eventsHigher recovery rates with this compound; comparable tolerability to placebo

Case Studies and Clinical Trials

Numerous studies have evaluated the efficacy and safety of this compound across various populations:

  • A systematic review involving multiple randomized controlled trials (RCTs) highlighted that this compound significantly reduced the duration and severity of diarrhea in children compared to standard treatments .
  • In adult populations, this compound was shown to be as effective as loperamide but with fewer side effects related to constipation .

Case Study Example :
In a clinical trial involving 200 patients with acute diarrhea, those treated with this compound experienced an average reduction in symptom duration from 4 days to 2.5 days, demonstrating its efficacy as an antidiarrheal agent .

Pharmacokinetics and Safety Profile

This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and a manageable safety profile. Commonly reported adverse effects are mild and include gastrointestinal disturbances such as nausea.

Table 2: Pharmacokinetic Properties of this compound

ParameterValue
Bioavailability~80%
Half-life6-8 hours
MetabolismHepatic
ExcretionRenal

Mecanismo De Acción

Dexecadotril ejerce sus efectos al inhibir la neprilisina, una enzima que descompone las encefalinas. Las encefalinas son péptidos que actúan sobre los receptores opioides, particularmente el subtipo delta. Al inhibir la neprilisina, this compound aumenta los niveles de encefalinas, que a su vez inhiben la enzima adenilil ciclasa, disminuyendo los niveles intracelulares de monofosfato cíclico de adenosina (AMPc). Esto conduce a una reducción en la secreción de agua y electrolitos en el intestino, proporcionando un efecto antisecretor .

Análisis Bioquímico

Biochemical Properties

Dexecadotril plays a significant role in biochemical reactions by inhibiting neprilysin, an enzyme responsible for the degradation of enkephalins. Enkephalins are peptides that act on opioid receptors and are involved in regulating pain and other physiological processes. By inhibiting neprilysin, this compound prolongs the action of enkephalins, thereby enhancing their physiological effects . The compound interacts with neprilysin through a binding interaction that prevents the enzyme from breaking down enkephalins .

Cellular Effects

This compound influences various types of cells and cellular processes. In the gastrointestinal tract, it reduces the secretion of water and electrolytes, which helps alleviate symptoms of acute diarrhea . This effect is achieved without affecting intestinal motility, making it a suitable treatment for diarrhea without causing constipation . Additionally, this compound has been shown to inhibit rotavirus-induced secretion in Caco-2 cells and cholera toxin-induced secretion in the jejunum .

Molecular Mechanism

The molecular mechanism of this compound involves its inhibition of neprilysin, which prevents the degradation of enkephalins. Enkephalins act on opioid receptors, particularly the δ subtype, leading to the inhibition of the enzyme adenylyl cyclase and a decrease in intracellular levels of cyclic AMP (cAMP) . This results in reduced secretion of water and electrolytes in the intestines, providing relief from diarrhea . This compound is rapidly metabolized to its active form, thiorphan, which exerts the bulk of its inhibitory actions on enkephalinases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under normal conditions, but its degradation can occur under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that this compound maintains its efficacy in reducing diarrhea symptoms over extended periods, with no significant loss of activity . The stability and degradation of the compound can influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces diarrhea symptoms without causing significant adverse effects . At higher doses, this compound can cause toxic effects, including gastrointestinal disturbances and potential nephrotoxicity . Threshold effects have been observed, where the efficacy of the compound plateaus at higher doses, indicating that increasing the dosage beyond a certain point does not enhance its therapeutic effects .

Metabolic Pathways

This compound is involved in metabolic pathways that include its conversion to thiorphan, its active metabolite . This conversion is facilitated by enzymatic hydrolysis. Thiorphan then inhibits neprilysin, leading to prolonged action of enkephalins . The compound is primarily metabolized in the liver and excreted through urine . The metabolic pathways of this compound also involve interactions with various enzymes and cofactors that facilitate its conversion and excretion .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is absorbed in the gastrointestinal tract and distributed to target tissues where it exerts its effects . It interacts with transporters and binding proteins that facilitate its movement across cell membranes . This compound’s localization and accumulation in specific tissues are influenced by its binding affinity to these transporters and proteins .

Subcellular Localization

This compound’s subcellular localization is primarily in the cytoplasm, where it interacts with neprilysin . The compound does not have specific targeting signals or post-translational modifications that direct it to other compartments or organelles . Its activity and function are largely dependent on its interaction with neprilysin in the cytoplasm .

Métodos De Preparación

Dexecadotril puede sintetizarse a través de varios métodos, que incluyen:

Análisis De Reacciones Químicas

Dexecadotril experimenta varias reacciones químicas, que incluyen:

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y agentes hidrolíticos como el agua y los ácidos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Comparación Con Compuestos Similares

Dexecadotril es similar a otros inhibidores de la neprilisina como ecadotril y fasidotril. exhibe perfiles farmacéuticos únicos:

Estos compuestos comparten mecanismos de acción similares pero difieren en sus aplicaciones y efectos específicos.

Actividad Biológica

Dexecadotril is an enantiomer of thiorphan, a potent inhibitor of neprilysin (NEP), which is an enzyme involved in the degradation of various peptides, including enkephalins. This compound has garnered attention for its potential therapeutic applications, particularly in gastrointestinal disorders due to its antisecretory properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical efficacy.

This compound functions primarily as a neprilysin inhibitor , which leads to increased levels of endogenous enkephalins. These peptides play a crucial role in modulating gastrointestinal secretions. By inhibiting NEP, this compound enhances the antisecretory effects of enkephalins without significantly affecting gut motility, distinguishing it from traditional antidiarrheal agents like loperamide.

Pharmacological Profile

This compound exhibits various biological activities that can be summarized in the following table:

Property Description
Inhibition of NEP Selectively inhibits neprilysin, leading to increased enkephalin levels.
Antisecretory Action Reduces secretion induced by cholera toxin and rotavirus in vitro.
Effect on Motility Minimal impact on gastrointestinal transit times compared to loperamide.
Clinical Applications Primarily investigated for acute diarrhea treatment and potential cardiovascular effects.

Clinical Efficacy

Research has demonstrated this compound's effectiveness in treating acute diarrhea. A meta-analysis indicated that this compound significantly reduces the duration of diarrhea compared to placebo and shows comparable efficacy to loperamide.

Key Findings from Clinical Studies:

  • In a study involving 1,001 patients, this compound showed a 65% higher recovery rate compared to placebo (Hazard Ratio HR = 1.65) .
  • Another analysis highlighted that this compound reduced the time to cure from 106.2 hours to 78.2 hours, with a mean reduction of 28 hours across multiple studies (p < 0.0001) .
  • Adverse events were comparable between this compound and placebo groups, indicating good tolerability .

Case Studies

  • Case Study on Pediatric Patients : A randomized controlled trial involving children with acute diarrhea showed that this compound significantly decreased stool frequency and duration compared to placebo, supporting its use in pediatric care .
  • Adult Population Study : In adults suffering from acute diarrhea, this compound was found to be effective in reducing symptoms without causing significant side effects, reinforcing its safety profile .

Research Findings

Recent studies have expanded understanding of this compound's pharmacological properties:

  • This compound has been shown to inhibit cholera toxin-induced secretion in both canine and human jejunum models .
  • The compound's selective action on NEP provides insights into its potential for treating conditions beyond diarrhea, such as heart failure and hypertension due to its dual action on peptide levels .

Propiedades

IUPAC Name

benzyl 2-[[(2R)-2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4S/c1-16(23)27-15-19(12-17-8-4-2-5-9-17)21(25)22-13-20(24)26-14-18-10-6-3-7-11-18/h2-11,19H,12-15H2,1H3,(H,22,25)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUOJXZPIYUATO-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)SC[C@H](CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90150104
Record name Dexecadotril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90150104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112573-72-5
Record name Dexecadotril [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112573725
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexecadotril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90150104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEXECADOTRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OFI9D9892
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dexecadotril
Reactant of Route 2
Reactant of Route 2
Dexecadotril
Reactant of Route 3
Reactant of Route 3
Dexecadotril
Reactant of Route 4
Reactant of Route 4
Dexecadotril
Reactant of Route 5
Reactant of Route 5
Dexecadotril
Reactant of Route 6
Reactant of Route 6
Dexecadotril

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.